N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a dihydroimidazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the dihydroimidazole ring, the introduction of the fluorophenyl group, and the attachment of the benzenesulfonamide moiety. Common reagents used in these reactions include diethylamine, 4-fluorobenzyl chloride, and benzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzenesulfonamide moiety can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the dihydroimidazole ring are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzenesulfonamide moiety.
4-Chloromethcathinone: A stimulant drug with a related chemical structure.
Uniqueness
N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is unique due to the presence of the fluorophenyl group and the dihydroimidazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2/c1-3-24(4-2)30(27,28)19-11-7-17(8-12-19)20(26)25-14-13-23-21(25)29-15-16-5-9-18(22)10-6-16/h5-12H,3-4,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHAKYCSBMFBDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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